(2-Chloro-6-methylpyridin-4-yl)methanol
Overview
Description
“(2-Chloro-6-methylpyridin-4-yl)methanol” is a chemical compound with the empirical formula C7H8ClNO . It has a molecular weight of 157.60 and is typically available in solid form . It is a member of pyridines and an organohalogen compound .
Molecular Structure Analysis
The SMILES string of this compound is ClC1=NC©=CC(CO)=C1 . The InChI key is YXPVCSWOMRFRCS-UHFFFAOYSA-N . These strings provide a textual representation of the compound’s molecular structure.Physical and Chemical Properties Analysis
“this compound” is a solid substance . Detailed physical and chemical properties such as melting point, boiling point, density, and others were not found in the search results.Scientific Research Applications
Synthesis and Structural Analysis
- A study by Percino et al. (2005) reported the synthesis of a compound from the condensation of (6-methylpyridin-2-yl)methanol, which showed two intramolecular hydrogen bonds stabilizing its crystal structure (Percino, Chapela, & Rodríguez-Barbarín, 2005).
- Wang et al. (2008) synthesized a new Schiff base compound using 4-methylpyridin-2-ylamine, exhibiting antibacterial activities (Wang, Nong, Sht, & Qi, 2008).
- In another study, Percino et al. (2007) reported the formation of α-diketone compounds from a condensation reaction involving (6-methylpyridin-2-yl)methanol (Percino, Chapela, Urzúa, Toribio, & Rodríguez-Barbarín, 2007).
Chemical Properties and Applications
- Holla et al. (2004) described the synthesis of 1,3,4-oxadiazoles from 2-chloropyridine, highlighting potential insecticidal activities (Holla, Prasanna, Poojary, Rao, Shridhara, & Bhat, 2004).
- Telfer et al. (2008) investigated the coordination chemistry of 6-methylpyridine-2-methanol with transition metal salts, exploring their potential in forming hydrogen-bonded helicates (Telfer, Parker, Kuroda, Harada, Lefebvre, & Leznoff, 2008).
- Suksangpanya et al. (2004) studied copper(II) halides involving N-(methylpyridin-2-yl)-amidino-O-alkylurea, revealing insights into hydrogen-bonded supramolecular architectures (Suksangpanya, Blake, Cade, Hubberstey, Parker, & Wilson, 2004).
Solvent Interactions
- Haraschta et al. (1999) presented experimental data on the densities and viscosities of mixtures involving 4-methylpyridine and alcohols like methanol, exploring their association and cross-association (Haraschta, Heintz, Lehmann, & Peters, 1999).
- Tada et al. (2003) investigated thermo-solvatochromism of dyes in aqueous alcohols, highlighting the solvent effects on dye behavior (Tada, Silva, & Seoud, 2003).
Safety and Hazards
The compound is classified as Acute Tox. 4 Oral - Eye Dam. 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements are H302 - H318, indicating that it is harmful if swallowed and causes serious eye damage . The precautionary statements are P280 - P301 + P312 + P330 - P305 + P351 + P338 + P310, suggesting protective measures and actions to take in case of exposure .
Properties
IUPAC Name |
(2-chloro-6-methylpyridin-4-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO/c1-5-2-6(4-10)3-7(8)9-5/h2-3,10H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXPVCSWOMRFRCS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)Cl)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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